molecular formula C8H13ClN2O3 B2572941 3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole CAS No. 2137762-37-7

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole

Cat. No. B2572941
CAS RN: 2137762-37-7
M. Wt: 220.65
InChI Key: OLNXTHHYEHDOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDOM and is a member of the oxadiazole family.

Mechanism of Action

The mechanism of action of CDOM is not fully understood. However, studies have shown that CDOM can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function. CDOM has also been shown to have anticancer properties, although the mechanism of action is not clear.
Biochemical and Physiological Effects
CDOM has been shown to have various biochemical and physiological effects. In vitro studies have shown that CDOM can inhibit the growth of cancer cells by inducing apoptosis. CDOM has also been shown to improve cognitive function in animal models of Alzheimer's disease. CDOM has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of CDOM is its ease of synthesis. CDOM can be synthesized using simple and readily available starting materials. CDOM has also been shown to have low toxicity, making it a safe compound for use in lab experiments. One limitation of CDOM is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of CDOM. One direction is to further investigate its potential use as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Another direction is to explore its applications in the field of organic electronics. CDOM can also be used as a starting material for the synthesis of other compounds with potential applications in various fields. Further studies can also be done to better understand the mechanism of action of CDOM and its biochemical and physiological effects.
Conclusion
In conclusion, CDOM is a chemical compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and potential therapeutic properties make it a promising compound for further study. CDOM has been shown to have anticancer and cognitive-enhancing properties, although the mechanism of action is not fully understood. Further studies are needed to fully understand the potential applications of CDOM in various fields.

Synthesis Methods

The synthesis method of CDOM involves the reaction of chloroacetic acid with diethoxyacetic acid in the presence of thionyl chloride. This reaction produces 3-(chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole. The purity of the synthesized compound can be ensured by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

CDOM has various applications in scientific research. It can be used as a starting material for the synthesis of other compounds. It also has applications in the field of organic electronics, where it can be used as a hole-transporting material. CDOM has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.

properties

IUPAC Name

3-(chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3/c1-3-12-8(13-4-2)7-10-6(5-9)11-14-7/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNXTHHYEHDOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC(=NO1)CCl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.